1-Benzyl-4-oxopyrrolidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-11-8-14(9-12(11)15)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBSIVRWMUNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 1 Benzyl 4 Oxopyrrolidine 3 Carbonitrile
Reactivity Profiles of the Oxo and Nitrile Functionalities
The unique chemical architecture of 1-Benzyl-4-oxopyrrolidine-3-carbonitrile, featuring a β-keto nitrile moiety within a heterocyclic framework, imparts a dual reactivity profile. The electrophilic nature of the carbonyl carbon and the versatility of the cyano group allow for selective and sequential chemical modifications.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl group at the C-4 position of the pyrrolidine (B122466) ring is an electrophilic center susceptible to nucleophilic attack. chemistrysteps.comle.ac.uk This reactivity is fundamental to the functionalization of the molecule. In a nucleophilic addition reaction, an electron-rich nucleophile attacks the partially positive carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comksu.edu.sa Subsequent protonation of this intermediate yields an alcohol. ksu.edu.sa
The general mechanism proceeds as follows:
Nucleophilic Attack: The nucleophile forms a new sigma bond with the carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed as the π-electrons from the C=O bond move to the oxygen atom. masterorganicchemistry.comksu.edu.sa
Protonation: The negatively charged oxygen is protonated by a proton source (e.g., water or a weak acid) to yield the final alcohol product. ksu.edu.sa
Common nucleophiles used in such reactions include organometallic reagents (like Grignard or organolithium reagents) for forming carbon-carbon bonds, and hydrides (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride) for reduction to secondary alcohols. ksu.edu.sayoutube.com While specific, detailed studies on the application of these nucleophilic additions to this compound are not extensively documented in peer-reviewed literature, the established principles of carbonyl chemistry suggest that it would readily undergo such transformations to produce various 4-substituted-4-hydroxypyrrolidine derivatives. The reactivity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing nitrile group. masterorganicchemistry.com
Transformations Involving the Nitrile Group (e.g., Hydrolysis, Cycloadditions)
The nitrile (cyano) group is one of the most versatile functionalities in organic synthesis, capable of being converted into amines, carboxylic acids, or participating in the formation of heterocyclic rings. researchgate.netnih.gov
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in two stages: first to a primary amide (1-benzyl-4-oxopyrrolidine-3-carboxamide) and then, upon further hydrolysis, to a carboxylic acid (1-benzyl-4-oxopyrrolidine-3-carboxylic acid). This transformation is a standard method for introducing a carboxylic acid moiety.
Cycloaddition and Annulation: The nitrile group is a key participant in cyclization reactions. It can act as an electrophile, reacting with internal or external nucleophiles to form new rings. A significant example is the reaction of this compound with hydrazine (B178648). In this reaction, the hydrazine nitrogen first attacks the carbonyl carbon, and subsequent intramolecular cyclization involves the nitrile group, leading to the formation of a fused pyrazole (B372694) ring system. This demonstrates the nitrile's crucial role in heterocyclic annulation strategies. beilstein-journals.orgclockss.orgnih.gov The nitrile can also participate in [3+2] cycloadditions with reagents like azides to form tetrazoles. researchgate.net
Cyclization and Ring-Forming Reactions Incorporating this compound
The bifunctional nature of this compound makes it an excellent substrate for constructing more complex molecular architectures, including fused heterocyclic systems and spirocompounds.
Strategies for Heterocyclic Annulation
Heterocyclic annulation refers to the construction of a new ring fused to an existing one. The β-keto nitrile functionality in this compound is ideally suited for building fused pyrazole rings. Research has demonstrated a straightforward and efficient synthesis of 1-benzyl-1,5,6,7-tetrahydropyrazolo[4,3-d]pyrrolidin-4-one through the condensation of this compound with hydrazine hydrate.
In this reaction, the initial step is the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the pyrrolidinone ring. This is followed by a dehydration step and an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carbon of the nitrile group. This tandem reaction efficiently constructs a pyrazole ring fused to the pyrrolidine core. The reaction proceeds smoothly in ethanol (B145695) at reflux, yielding the target product in high yield.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| This compound | Hydrazine hydrate | Ethanol | Reflux | 1-Benzyl-1,5,6,7-tetrahydropyrazolo[4,3-d]pyrrolidin-4-one | 88% |
This strategy highlights a key application of the title compound as a building block in medicinal chemistry for accessing novel fused heterocyclic scaffolds. clockss.orgnih.gov
Formation of Spirocompounds via this compound Derived Intermediates
Spirocompounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery. nih.govbeilstein-journals.org The pyrrolidine framework is a common core in many spirocyclic structures. researchgate.netresearchgate.net While the direct conversion of this compound into spiro compounds is not extensively detailed in the surveyed literature, its structure provides clear potential for such transformations.
Hypothetically, intermediates derived from this molecule could lead to spirocycles. For instance, nucleophilic addition at the C-4 carbonyl group could introduce a side chain containing a leaving group. A subsequent intramolecular nucleophilic substitution by an enolate formed at the C-3 position could then form a spirocyclic ring system at C-4. Another potential route involves the Knoevenagel condensation at the C-3 position, followed by a Michael addition and subsequent cyclization to form a spiro-heterocycle.
Investigation of Rearrangements and Skeletal Modifications
The investigation of molecular rearrangements and skeletal modifications provides pathways to novel and structurally diverse compounds. For pyrrolidine-based systems, various rearrangements can be envisioned, such as ring expansions, contractions, or migrations of substituents. However, specific studies detailing such rearrangements or skeletal modifications originating from this compound are not prominently featured in the scientific literature. The stability of the pyrrolidinone ring system generally requires specific reagents or conditions to induce such transformations.
Catalytic Methodologies in this compound Chemistry
General principles of catalytic chemistry provide a theoretical framework for potential transformations of this compound. The molecule possesses several reactive sites amenable to catalysis: the ketone carbonyl, the α-carbon to the nitrile, and various C-H bonds. However, specific examples of such reactions are not reported in the literature.
Transition-Metal-Catalyzed Transformations and C-H Activation
There is no specific literature detailing the transition-metal-catalyzed transformations or C-H activation of this compound. In a broader context, transition metals are frequently used to catalyze reactions involving ketones and nitriles. For instance, nickel-catalyzed "cyano-borrowing" reactions have been developed for the synthesis of β-cyano ketones from cyanohydrins and aldehydes, demonstrating the cleavage and transfer of a cyano group under catalytic conditions. Conceptually, the this compound structure, being a β-cyano ketone, could be envisioned in related transformations, but no such studies have been published.
The activation of C-H bonds is a significant area of transition-metal catalysis, often enabling more direct and atom-economical synthetic routes. Potential C-H activation sites on the this compound molecule include the benzyl (B1604629) group, the pyrrolidine ring, and the carbon adjacent to the nitrile. However, research to explore these possibilities has not been reported.
Table 1: Hypothetical Transition-Metal-Catalyzed Reactions of this compound
| Reaction Type | Potential Catalyst | Substrate Moiety | Potential Product | Status |
| C-H Arylation | Palladium, Rhodium | Benzyl group or Pyrrolidine ring | Aryl-substituted derivatives | Not Reported |
| α-Arylation | Palladium, Copper | Carbon adjacent to ketone/nitrile | α-Aryl-substituted derivative | Not Reported |
| Decarbonylative Coupling | Rhodium, Nickel | Ketone | Ring-contracted or coupled products | Not Reported |
This table is illustrative of potential reactions based on general catalytic principles and does not represent reported experimental results.
Organocatalytic Applications in Pyrrolidine Derivative Synthesis
The field of organocatalysis frequently employs pyrrolidine-based structures as catalysts, particularly derivatives of proline, for a wide range of asymmetric transformations like aldol (B89426) and Michael reactions. nih.govunibo.itbenthamdirect.com These catalysts operate through enamine or iminium ion intermediates to achieve high stereoselectivity. ingentaconnect.com
However, the use of this compound as a substrate in organocatalytic reactions to synthesize other pyrrolidine derivatives is not described in the available literature. Research on structurally similar compounds, such as 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, has focused on its reactivity with non-catalytic organophosphorus reagents like Wittig ylides, rather than on organocatalytic transformations. ekb.eg
Table 2: Potential Organocatalytic Reactions Involving the this compound Scaffold
| Reaction Type | Potential Organocatalyst | Activated Moiety | Potential Product Class | Status |
| Asymmetric Aldol Reaction | Proline derivatives | Ketone (as nucleophile/enamine) | Hydroxylated pyrrolidine derivatives | Not Reported |
| Michael Addition | Chiral amines, thioureas | α-carbon (as nucleophile) | Functionalized pyrrolidine adducts | Not Reported |
| Asymmetric Reduction | Chiral phosphoric acids, etc. | Ketone | Chiral 4-hydroxypyrrolidine derivative | Not Reported |
This table outlines hypothetical applications based on established organocatalytic methodologies and does not reflect published research specific to the target compound.
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 1-Benzyl-4-oxopyrrolidine-3-carbonitrile, ¹H NMR spectroscopy would be used to identify all unique proton environments. The expected spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the three distinct protons on the pyrrolidine (B122466) ring. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the integration would confirm the number of protons for each signal. Spin-spin coupling patterns (multiplicity, e.g., singlet, doublet, triplet) would reveal the connectivity between neighboring protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the carbons of the aromatic ring, the benzylic carbon, and the carbons of the pyrrolidine ring.
Table 4.1.1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic-H | 7.20-7.40 | Multiplet | 5H | - |
| Benzylic-CH₂ | ~3.70 | Singlet | 2H | - |
| Pyrrolidine-CH (at C3) | Varies | Varies | 1H | Varies |
| Pyrrolidine-CH₂ (at C2) | Varies | Varies | 2H | Varies |
| Pyrrolidine-CH₂ (at C5) | Varies | Varies | 2H | Varies |
Note: This table is predictive and not based on experimental data.
Table 4.1.2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | ~200-210 |
| Aromatic C (Quaternary) | ~135-140 |
| Aromatic CH | ~127-130 |
| C≡N | ~115-120 |
| Benzylic-CH₂ | ~50-60 |
| Pyrrolidine-C (at C3) | Varies |
| Pyrrolidine-CH₂ (at C2) | Varies |
| Pyrrolidine-CH₂ (at C5) | Varies |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound (Molecular Formula: C₁₂H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight. This precise measurement allows for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass is 200.09496 Da. An experimental HRMS value matching this theoretical value would confirm the elemental composition.
When coupled with liquid chromatography (LC/MS), the technique can also be used to assess the purity of a sample. The LC separates the components of a mixture, and the MS provides a mass spectrum for each component, allowing for the identification and quantification of impurities.
Table 4.2.1: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 201.1022 |
| [M+Na]⁺ | 223.0842 |
Note: This table is predictive and not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 1750 cm⁻¹ would indicate the presence of the ketone (C=O) stretching vibration. Another key feature would be a sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. Additionally, C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Table 4.3.1: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | ~3030-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| Nitrile (C≡N) | Stretch | ~2240-2260 |
| Ketone (C=O) | Stretch | ~1740-1760 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-N | Stretch | ~1180-1360 |
Note: This table is predictive and not based on experimental data.
Elemental Analysis for Compositional Verification
Elemental analysis is a process where a sample of a substance is analyzed to determine its elemental and isotopic composition. For a pure organic compound, it provides the percentage by mass of each element present. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
For this compound (C₁₂H₁₂N₂O), the theoretical elemental composition can be calculated based on its atomic constituents and their molar masses. Experimental results from an elemental analyzer that closely match these theoretical values would provide strong evidence for the compound's purity and elemental makeup.
Table 4.4.1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 71.98% |
| Hydrogen | H | 1.008 | 6.04% |
| Nitrogen | N | 14.007 | 13.99% |
| Oxygen | O | 15.999 | 7.99% |
Note: This table is theoretical and not based on experimental data.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. This technique requires a single, high-quality crystal of the substance. By diffracting a beam of X-rays, the crystal produces a unique pattern from which the electron density map of the molecule can be calculated, revealing the precise positions of atoms in space.
If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and torsion angles. The C3 atom of the pyrrolidine ring is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. X-ray crystallography could determine the relative stereochemistry of the molecule within the crystal lattice. If a chiral resolving agent is used or a chiral synthesis is performed, this method could also be used to determine the absolute stereochemistry. However, without experimental work, no crystallographic data can be presented.
Computational and Theoretical Chemistry Investigations of 1 Benzyl 4 Oxopyrrolidine 3 Carbonitrile
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. nih.gov For 1-Benzyl-4-oxopyrrolidine-3-carbonitrile, DFT calculations, often employing hybrid functionals like B3LYP, can be used to determine the optimized molecular geometry, bond lengths, and bond angles in the gas phase. nih.govechemcom.com These theoretical structures can then be compared with experimental data, if available, to validate the computational model.
Beyond simple geometry optimization, DFT provides a wealth of information about the electronic distribution within the molecule. This includes the calculation of atomic charges, dipole moments, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions. echemcom.combhu.ac.in
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The distribution of the HOMO density indicates the sites prone to electrophilic attack, while the LUMO density highlights the regions susceptible to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and designing new synthetic pathways.
Table 1: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemrxiv.orgchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different electrostatic potential values. bhu.ac.in Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. bhu.ac.inresearchgate.net Green areas denote regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making these sites attractive for electrophiles. Positive potential might be observed around the hydrogen atoms, particularly those on the pyrrolidine (B122466) ring. This detailed mapping of the electrostatic landscape provides crucial insights into the molecule's reactivity and potential for non-covalent interactions, such as hydrogen bonding. scispace.com
Molecular Dynamics Simulations and Conformational Analysis of this compound
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological conditions. nih.gov
For a flexible molecule like this compound, MD simulations can be used to perform a thorough conformational analysis. This involves identifying the different low-energy conformations (or conformers) that the molecule can adopt and determining their relative populations. Understanding the accessible conformations is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. These simulations can reveal how the molecule might change its shape to fit into a biological target, providing insights that are not available from static models alone. chemrxiv.org
Quantum Chemical Calculations for Reaction Outcome Prediction and Optimization
Quantum chemical calculations, including but not limited to DFT, are instrumental in predicting the outcomes of chemical reactions and optimizing reaction conditions. nih.govrsc.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine the activation energy of a reaction and thus its feasibility and rate. rsc.org
For this compound, these calculations can be used to explore various potential reaction pathways. For example, one could computationally investigate the reactivity of the carbonyl group towards different nucleophiles or the susceptibility of the nitrile group to hydrolysis. By comparing the activation energies of competing pathways, it is possible to predict which product is most likely to form under a given set of conditions. nih.govchemrxiv.org This predictive power allows for the rational design of experiments, saving time and resources by focusing on the most promising synthetic routes. nih.gov Furthermore, these calculations can be used to study the effect of different catalysts or solvent environments on the reaction outcome, thereby aiding in the optimization of reaction conditions for improved yield and selectivity. researchgate.net
Molecular Modeling and Docking Methodologies for Exploring Interactions in Derivative Design
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (receptor). echemcom.comnih.gov This is particularly relevant in the context of drug design and the development of new bioactive compounds.
In the design of derivatives of this compound, molecular docking can be employed to screen a virtual library of potential derivatives against a specific biological target. impactfactor.orgnih.govjapsr.in The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. rsc.org
The results of docking studies can provide valuable insights into the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.org This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals an empty hydrophobic pocket in the binding site, a derivative with a bulky hydrophobic group at the appropriate position could be designed to fill this pocket and enhance binding. By iteratively using molecular modeling and docking, chemists can rationally design and prioritize new derivatives for synthesis and biological evaluation.
Role As a Synthetic Precursor and Scaffold in Advanced Organic Synthesis Research
Building Block for Diverse Nitrogen-Containing Heterocycles Beyond Pyrrolidines
The inherent reactivity of 1-Benzyl-4-oxopyrrolidine-3-carbonitrile makes it an ideal starting material for the synthesis of a broad spectrum of heterocyclic systems that extend beyond the simple pyrrolidine (B122466) framework. The α-cyanoketone functionality is a key reactive motif that enables a variety of cyclization and condensation reactions, allowing chemists to readily access more intricate molecular architectures.
The strategic placement of the ketone and nitrile groups in this compound facilitates the construction of fused heterocyclic rings. This α-cyanoketone moiety is a precursor for various annulation strategies, where a new ring is built onto the existing pyrrolidine scaffold. Methodologies such as 1,3-dipolar cycloadditions and multicomponent reactions are effective for creating polycyclic systems in a single step. nih.govresearchgate.net
For instance, the Gewald reaction, a multicomponent condensation, can be envisioned using the α-cyanoketone functionality to synthesize fused aminothiophenes. Similarly, reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. These strategies are central to building complex, spiro, and polycyclic frameworks from simpler starting materials. nih.gov The intramolecular Friedel-Crafts reaction is another powerful tool for creating fused systems, particularly when aryl groups are tethered to the core structure. researchgate.net
Table 1: Potential Annulation Reactions for Polycyclic Synthesis
| Reaction Type | Reactant(s) | Resulting Fused Ring |
| Gewald Reaction | Elemental Sulfur, Active Methylene (B1212753) Compound | Thiophene |
| Pyrazole Synthesis | Hydrazine hydrate | Pyrazole |
| Pyridine Synthesis | Malononitrile (B47326), Ammonium Acetate | Pyridine |
| Isoxazole Synthesis | Hydroxylamine | Isoxazole |
While less common than its use in building fused rings, the pyrrolidine core of this compound can hypothetically serve as a precursor to functionalized piperidines through ring expansion reactions. Such transformations are valuable for accessing the six-membered piperidine (B6355638) ring, a ubiquitous motif in pharmaceuticals. dtic.milorganic-chemistry.orgwhiterose.ac.uk
One plausible, albeit not widely documented, strategy involves a Tiffeneau–Demjanov-type rearrangement. This would first require the stereoselective reduction of the 4-oxo group to a secondary alcohol, followed by conversion of the alcohol to a suitable leaving group. Subsequent treatment with a base could induce a one-carbon ring expansion to yield a substituted piperidone, which can be further functionalized. While challenging, such ring expansion strategies, including those involving alkyl azides, represent a potential avenue for transforming the pyrrolidine scaffold into the larger piperidine system. dtic.mil
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting point. scispace.comcam.ac.ukcam.ac.uk The molecular architecture of this compound is exceptionally well-suited for DOS campaigns due to its multiple, orthogonally reactive functional groups. nih.govrsc.org
The core principle of DOS is to utilize branching reaction pathways to rapidly increase molecular complexity and diversity. cam.ac.uk Starting with the 1-benzyl-4-oxopyrrolidine scaffold, chemists can exploit three primary diversification points:
The Ketone (C4): The carbonyl group can undergo a wide range of reactions, including olefination, reductive amination, and additions with various organometallic reagents to introduce appendage diversity at this position.
The Nitrile (C3): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each opening up new avenues for further functionalization, such as amide bond coupling.
The N-Benzyl Group: The benzyl (B1604629) group can be removed via hydrogenolysis, revealing a secondary amine that can be acylated, alkylated, or used in transition metal-catalyzed coupling reactions to introduce a wide variety of substituents.
This multi-directional approach allows for the creation of large libraries of related, yet structurally distinct, compounds, which is a cornerstone of modern medicinal chemistry and fragment-based drug discovery. nih.govrsc.org
Table 2: Diversification Points for Diversity-Oriented Synthesis (DOS)
| Diversification Point | Chemical Transformation | Potential Reagents |
| C4-Ketone | Reductive Amination | Amines, NaBH(OAc)₃ |
| Wittig Olefination | Phosphonium ylides | |
| Grignard Addition | R-MgBr | |
| C3-Nitrile | Hydrolysis | H₃O⁺ or OH⁻ |
| Reduction to Amine | LiAlH₄ or H₂/Catalyst | |
| N-Benzyl Group | Debenzylation | H₂, Pd/C |
| N-Alkylation/Arylation (post-debenzylation) | Alkyl halides, Aryl halides (Buchwald-Hartwig) |
Contributions to "Next Generation Synthesis" Strategies
The utility of this compound extends to its application in developing and validating modern, "next-generation" synthetic methods that prioritize efficiency, selectivity, and sustainability.
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-X bonds with high precision. The this compound scaffold is a suitable platform for exploring such reactions. For example, conversion of the 4-oxo group into an enol triflate would generate a substrate suitable for a variety of palladium- or nickel-catalyzed cross-couplings, such as the Suzuki, Stille, or Sonogashira reactions, allowing for the direct installation of aryl, vinyl, or alkynyl groups at the C3 position. researchgate.netbeilstein-journals.org
Furthermore, the N-benzyl group itself is a handle for modification. Recent advances have demonstrated the direct cross-coupling of benzyl alcohols and even benzyl bromides, suggesting that the benzylic C-N bond or C-H bonds on the aromatic ring could be targets for novel functionalization strategies under palladium catalysis. nih.govrsc.org
In line with the principles of green chemistry, the derivatization of this compound is an excellent area for the application of sustainable catalytic methods. Biocatalysis, in particular, offers significant advantages in terms of selectivity and environmental impact. tudelft.nl
The 4-oxo group is an ideal substrate for biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can reduce the ketone to a secondary alcohol with exceptionally high enantioselectivity, a transformation that is often difficult to achieve with traditional chemical reagents. nih.govscilit.com This enzymatic approach avoids the use of heavy metal catalysts and harsh reaction conditions, providing a green pathway to valuable chiral building blocks. researchgate.net
Additionally, the pyrrolidine ring is a "privileged" scaffold in the field of organocatalysis. nih.govnih.gov While this typically involves using pyrrolidine derivatives as catalysts, the reactions performed on the this compound scaffold can also be mediated by organocatalysts, further reducing reliance on metal-based reagents and contributing to more sustainable synthetic routes.
Investigation of Stereoisomeric Forms and Chiral Synthesis Applications
The exploration of stereoisomerism and the application of chiral synthesis methodologies are pivotal in contemporary organic chemistry and drug discovery. However, within the publicly accessible scientific literature, there is a notable absence of detailed research specifically focused on the stereoisomeric forms of this compound and its direct applications in chiral synthesis.
The structure of this compound possesses a chiral center at the C3 position of the pyrrolidine ring, where the carbonitrile group is attached. This inherent chirality means the compound can exist as a pair of enantiomers, (R)-1-benzyl-4-oxopyrrolidine-3-carbonitrile and (S)-1-benzyl-4-oxopyrrolidine-3-carbonitrile. The spatial arrangement of the substituents around this stereocenter would result in two non-superimposable mirror images.
Despite this structural feature, dedicated studies aimed at the separation, characterization, and distinct biological evaluation of these individual enantiomers are not readily found in published research. Consequently, data tables detailing specific properties of the stereoisomers, such as optical rotation or differential biological activity, are not available.
Similarly, the role of this compound as a precursor in asymmetric or chiral synthesis applications has not been a prominent subject of investigation in the available literature. While the pyrrolidine scaffold is a common motif in many biologically active molecules and chiral catalysts, specific examples and detailed methodologies employing this particular functionalized pyrrolidine for the stereoselective synthesis of more complex chiral molecules are not documented. Research has yet to extensively explore its potential as a chiral building block or its utility in diastereoselective reactions to construct advanced molecular architectures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
